5'-O-(Triphenylmethyl)adenosine 5'-O-(Triphenylmethyl)adenosine
Brand Name: Vulcanchem
CAS No.: 18048-85-6
VCID: VC21068383
InChI: InChI=1S/C29H27N5O4/c30-26-23-27(32-17-31-26)34(18-33-23)28-25(36)24(35)22(38-28)16-37-29(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18,22,24-25,28,35-36H,16H2,(H2,30,31,32)/t22-,24-,25-,28-/m1/s1
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O
Molecular Formula: C29H27N5O4
Molecular Weight: 509.6 g/mol

5'-O-(Triphenylmethyl)adenosine

CAS No.: 18048-85-6

Cat. No.: VC21068383

Molecular Formula: C29H27N5O4

Molecular Weight: 509.6 g/mol

* For research use only. Not for human or veterinary use.

5'-O-(Triphenylmethyl)adenosine - 18048-85-6

Specification

CAS No. 18048-85-6
Molecular Formula C29H27N5O4
Molecular Weight 509.6 g/mol
IUPAC Name (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(trityloxymethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C29H27N5O4/c30-26-23-27(32-17-31-26)34(18-33-23)28-25(36)24(35)22(38-28)16-37-29(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18,22,24-25,28,35-36H,16H2,(H2,30,31,32)/t22-,24-,25-,28-/m1/s1
Standard InChI Key UKCBMOADKGIZCV-ZYWWQZICSA-N
Isomeric SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O

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